molecular formula C9H12BrNO B1271706 N-[2-(4-bromophenoxy)ethyl]-N-methylamine CAS No. 743456-85-1

N-[2-(4-bromophenoxy)ethyl]-N-methylamine

Cat. No.: B1271706
CAS No.: 743456-85-1
M. Wt: 230.1 g/mol
InChI Key: KBQNXQWMKSFFKY-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenoxy)ethyl]-N-methylamine is an organic compound with the molecular formula C9H12BrNO It is a brominated derivative of phenoxyethylamine, characterized by the presence of a bromine atom on the phenyl ring and a methylamine group attached to the ethyl chain

Mechanism of Action

Target of Action

The primary targets of N-[2-(4-bromophenoxy)ethyl]-N-methylamine are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Result of Action

A structurally similar compound, {1- [2- (4-bromophenoxy)ethyl]-1h-benzimidazol-2-yl}methanol, has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. It’s important to note that the effects of this compound may differ due to structural differences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenoxy)ethyl]-N-methylamine typically involves the following steps:

    Bromination of Phenol: The starting material, phenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenol.

    Etherification: 4-bromophenol is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)ethanol.

    Amination: The final step involves the reaction of 2-(4-bromophenoxy)ethanol with methylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the bromination and etherification steps.

    Purification: The crude product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenoxy)ethyl]-N-methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Substituted phenoxyethylamines.

    Oxidation: Phenoxyacetic acids or phenoxyacetones.

    Reduction: Phenoxyethylamines or phenoxyethanols.

Scientific Research Applications

N-[2-(4-bromophenoxy)ethyl]-N-methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of polymers and resins with specific properties.

    Biological Studies: It serves as a probe in studying the interactions of brominated compounds with biological systems.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

N-[2-(4-bromophenoxy)ethyl]-N-methylamine can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenoxy)ethyl]-N-methylamine: This compound has a chlorine atom instead of bromine, resulting in different reactivity and binding affinity.

    N-[2-(4-fluorophenoxy)ethyl]-N-methylamine: The presence of a fluorine atom imparts different electronic properties and metabolic stability.

    N-[2-(4-iodophenoxy)ethyl]-N-methylamine: The iodine atom significantly alters the compound’s reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry and industrial processes. The compound’s potential in medicinal chemistry and material science further underscores its importance in scientific research.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQNXQWMKSFFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366728
Record name N-[2-(4-bromophenoxy)ethyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743456-85-1
Record name 2-(4-Bromophenoxy)-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743456-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-bromophenoxy)ethyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(4-bromophenoxy)ethyl](methyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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